Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine
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Overview
Description
Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes a cyclohexyl group, an ethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine include other sulfonamides and benzene derivatives with different substituents. Examples include:
- N-cyclohexylbenzothiazole-2-sulphenamide
- N-cyclohexyl-2-benzothiazolesulfenamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H23NO3S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-3-19-14-11-12(2)9-10-15(14)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3 |
InChI Key |
SDFCOYQHHMRXQN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
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